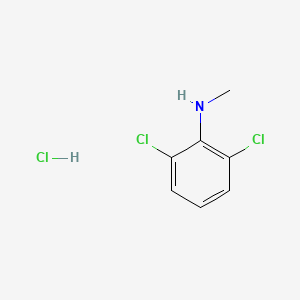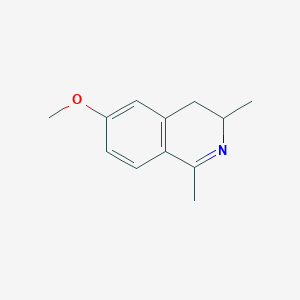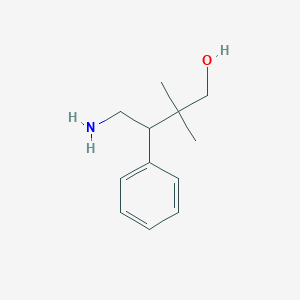![molecular formula C15H20N2O2 B1448127 4-[2-(Boc-amino)-2-propyl]benzonitrile CAS No. 1588517-19-4](/img/structure/B1448127.png)
4-[2-(Boc-amino)-2-propyl]benzonitrile
説明
4-[2-(Boc-amino)-2-propyl]benzonitrile is a research chemical compound with the molecular formula C15H20N2O2 and a molecular weight of 260.33 . Its IUPAC name is tert-butyl N-[2-(4-cyanophenyl)propan-2-yl]carbamate . It is also known by the synonyms N-[2-(4-cyanophenyl)propan-2-yl]carbamic acid tert-butyl ester and tert-butyl N-[2-(4-cyanophenyl)propan-2-yl]carbamate .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular structure of 4-[2-(Boc-amino)-2-propyl]benzonitrile can be represented by the canonical SMILES notation: CC©©OC(=O)NC©©C1=CC=C(C=C1)C#N . The InChI representation is InChI=1S/C15H20N2O2/c1-14(2,3)19-13(18)17-15(4,5)12-8-6-11(10-16)7-9-12/h6-9H,1-5H3,(H,17,18) .Chemical Reactions Analysis
The Boc group in 4-[2-(Boc-amino)-2-propyl]benzonitrile can be cleaved under mild acidolysis . This is a key step in the synthesis of various compounds, as it allows for the selective removal of the Boc protecting group without affecting other functional groups in the molecule .科学的研究の応用
Dual Fluorescence and Charge-Transfer Properties
Research on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a compound similar in structure, highlights its significance as a prototype molecule for dual fluorescence due to its anomalous emission attributed to an intramolecular charge-transfer (ICT) state. Studies involving advanced computational methods such as the coupled-cluster singles-and-doubles method (CC2) revealed insights into the structure of the ICT state, suggesting electronic decoupling of the phenyl and the dimethyl-amino moiety. The findings indicate a twisted geometry of the ICT state, contributing to the understanding of the molecular structures and properties related to fluorescence in compounds like 4-[2-(Boc-amino)-2-propyl]benzonitrile (Köhn & Hättig, 2004).
Building Blocks for Pseudopeptide Synthesis
The synthesis of related compounds such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) underlines the potential of such compounds as building blocks for peptidomimetics and scaffolds for combinatorial chemistry. The ability to selectively protect and deprotect functional groups in these compounds underscores their versatility in synthesizing complex molecules, including pseudopeptides, indicating similar potential applications for 4-[2-(Boc-amino)-2-propyl]benzonitrile (Pascal et al., 2000).
Inhibitors and Intermediates in Pharmaceutical Research
Compounds such as 4-Amino-2-(trifluoromethyl)benzonitrile serve as intermediates in the synthesis of pharmaceuticals like bicalutamide, demonstrating the critical role of benzonitrile derivatives in drug development processes. The development of environmentally friendly and practical methods for the synthesis of these intermediates highlights the ongoing efforts to improve the efficiency and sustainability of pharmaceutical production, a domain where 4-[2-(Boc-amino)-2-propyl]benzonitrile might also find application (Tong-bin, 2012).
Applications in Solar Energy and Material Science
Studies on compounds like 4-amino-2-(trifluoromethyl)benzonitrile (ATMB) in the context of polymer solar cells (PSCs) reveal the impact of such compounds on the power conversion efficiencies of PSCs. The incorporation of specific benzonitrile derivatives in blend films was shown to enhance performance metrics such as short-circuit current and fill factor, suggesting potential roles for 4-[2-(Boc-amino)-2-propyl]benzonitrile in material sciences and renewable energy technologies (Jeong et al., 2011).
特性
IUPAC Name |
tert-butyl N-[2-(4-cyanophenyl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-14(2,3)19-13(18)17-15(4,5)12-8-6-11(10-16)7-9-12/h6-9H,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRYHTNYRWVBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1448046.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1448048.png)


![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine dihydrochloride](/img/structure/B1448053.png)


![4-Chloro-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B1448058.png)
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboximidamide hydrochloride](/img/structure/B1448060.png)
![2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]isoquinoline hydrochloride](/img/structure/B1448062.png)
![1-isopropyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1448063.png)
![{[4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1448065.png)
